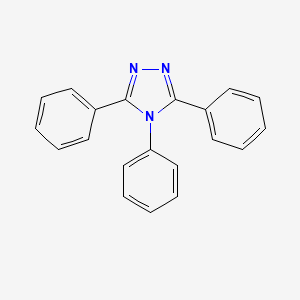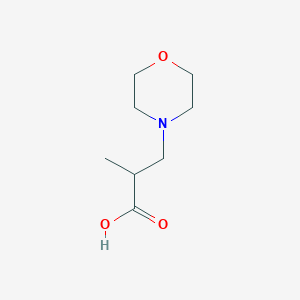
2-Methyl-3-morpholin-4-ylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-3-morpholin-4-ylpropanoic acid is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
2-Methyl-3-morpholin-4-ylpropanoic acid and its derivatives find extensive application in organic synthesis, showcasing the versatility of morpholine-based compounds. Kumar et al. (2007) elucidated a potent antimicrobial synthesis pathway that includes arecoline derivatives, demonstrating the compound's foundational role in creating potent antimicrobials through a nine-step synthesis with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). Similarly, Obushak et al. (2007) highlighted the compound's utility in synthesizing thiazol-4-ones, a chemical reaction foundational for developing pharmaceuticals with potential antibacterial and antifungal properties (Obushak, Karpyak, Ostapiuk, & Matiychuk, 2007).
Pharmaceutical and Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound have been investigated for their pharmacological potentials, such as xanthine oxidase inhibition and anti-inflammatory activities. Šmelcerović et al. (2013) discovered that certain cyclodidepsipeptides derived from morpholine-diones significantly inhibited xanthine oxidase activity and suppressed nuclear factor κB activation, suggesting potential applications in treating gout and inflammatory conditions (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013). This indicates a promising avenue for new drug development focusing on non-purine xanthine oxidase inhibitors.
Antifungal and Antimicrobial Activities
Further exploring its antimicrobial potential, Bushuieva et al. (2022) conducted a study on the mutagenic effects and predicted carcinogenicity of a derivative, aiming to develop a new drug with antifungal activity. This research underlines the compound's relevance in creating safer antimicrobial and antifungal veterinary drugs, emphasizing the necessity for innovative approaches in combating microbial resistance (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Properties
IUPAC Name |
2-methyl-3-morpholin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBNXJIZUXXODH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)
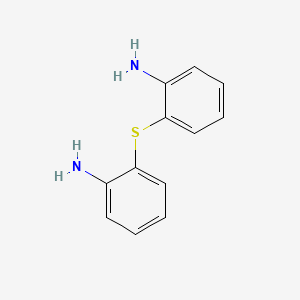
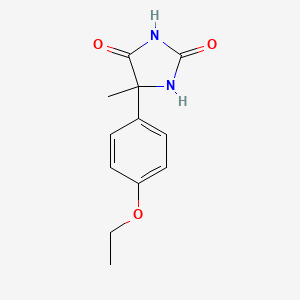
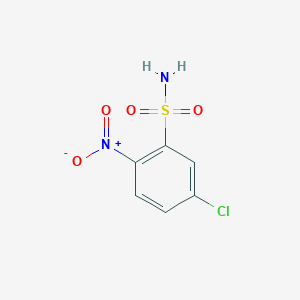
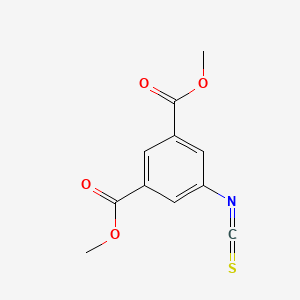
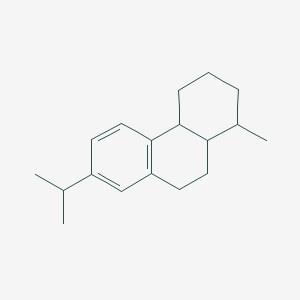
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)
![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)
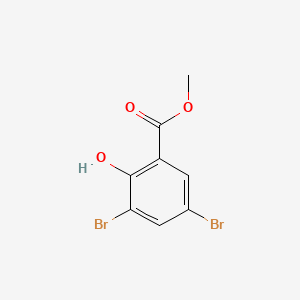
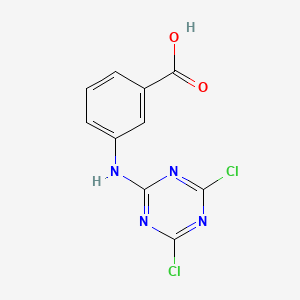
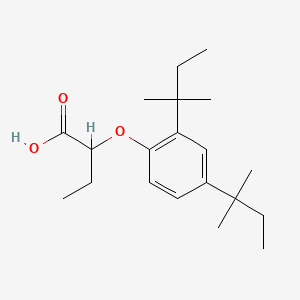
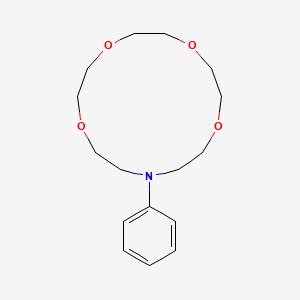
![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)
